molecular formula C13H15N3O3S2 B11098253 3,5,5-trimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

3,5,5-trimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

Cat. No.: B11098253
M. Wt: 325.4 g/mol
InChI Key: JTIBQTMTDWDUTR-NVNXTCNLSA-N
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Description

(Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group and a thiazolan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE typically involves the reaction of 3-nitrobenzaldehyde with 3,5,5-trimethyl-2-thioxo-1,3-thiazolidine-4-one under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiazolan compounds .

Scientific Research Applications

(Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with cellular proteins, leading to the inhibition of essential enzymatic processes. Additionally, the thiazolan ring can bind to DNA, causing disruptions in cellular replication and transcription pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE is unique due to its combination of a nitrophenyl group and a thiazolan ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-(3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide

InChI

InChI=1S/C13H15N3O3S2/c1-13(2)11(14(3)12(20)21-13)15(17)8-9-5-4-6-10(7-9)16(18)19/h4-8,11H,1-3H3/b15-8-

InChI Key

JTIBQTMTDWDUTR-NVNXTCNLSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)C)/[N+](=C/C2=CC(=CC=C2)[N+](=O)[O-])/[O-])C

Canonical SMILES

CC1(C(N(C(=S)S1)C)[N+](=CC2=CC(=CC=C2)[N+](=O)[O-])[O-])C

Origin of Product

United States

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